molecular formula C25H23NO5S B2702177 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-35-4

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2702177
CAS No.: 866340-35-4
M. Wt: 449.52
InChI Key: AARQOLZYQQKTON-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a benzyl group at position 1, a 4-ethoxybenzenesulfonyl moiety at position 3, and a methoxy substituent at position 4.

Properties

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-3-31-19-9-12-21(13-10-19)32(28,29)24-17-26(16-18-7-5-4-6-8-18)23-14-11-20(30-2)15-22(23)25(24)27/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQOLZYQQKTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: It may serve as a lead compound for the development of new drugs.

  • Industry: Its unique properties can be harnessed for various industrial applications, such as in materials science and catalysis.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / CAS RN Substituents (Position) Molecular Formula Key Structural Differences vs. Target Compound Source
Target Compound 1-Benzyl, 3-(4-ethoxybenzenesulfonyl), 6-methoxy C₂₅H₂₂NO₅S Reference -
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one (866844-86-2) 1-(4-Chlorobenzyl), 3-(4-isopropylbenzenesulfonyl), 6-ethoxy C₂₈H₂₇ClNO₄S Chlorobenzyl (vs. benzyl); isopropylsulfonyl (vs. ethoxysulfonyl); ethoxy (vs. methoxy)
1-Benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (892759-34-1) 1-Benzyl, 3-(3-chlorobenzenesulfonyl), 6-fluoro, 7-(3-methylpiperidin-1-yl) C₂₈H₂₆ClFN₂O₃S 3-Chlorosulfonyl (vs. ethoxysulfonyl); fluoro (vs. methoxy); additional piperidinyl group
1-Benzyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 83) 1-Benzyl, 3-(naphthalene-1-carbonyl), no substituent at position 6 C₂₇H₁₉NO₂ Aroyl group (vs. sulfonyl); absence of methoxy/ethoxy at position 6
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (866588-42-3) 1-(4-Methoxybenzyl), 3-(4-fluorobenzoyl), 6-ethoxy C₂₇H₂₁FNO₄ Methoxybenzyl (vs. benzyl); benzoyl (vs. sulfonyl); ethoxy (vs. methoxy)

Key Findings from Structural Comparisons:

Position 1 (N1-Substituent): The benzyl group in the target compound is substituted with electron-withdrawing (e.g., 4-chlorobenzyl in ) or electron-donating groups (e.g., 4-methoxybenzyl in ).

Position 3 (Sulfonyl/Aroyl Group):

  • The 4-ethoxybenzenesulfonyl group in the target compound contrasts with bulkier (e.g., 4-isopropylphenylsulfonyl in ) or more electron-deficient (e.g., 3-chlorobenzenesulfonyl in ) substituents. Aroyl analogs (e.g., naphthalene-1-carbonyl in ) lack the sulfonyl group’s strong electron-withdrawing effect, which may alter binding interactions.

Position 6 (Methoxy vs. Ethoxy/Fluoro): Methoxy provides moderate electron-donating effects, whereas ethoxy (in ) increases steric bulk.

Additional Modifications:

  • Piperidinyl or azepanyl groups (e.g., in ) add steric complexity and basicity, which could influence solubility and target engagement.

Biological Activity

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following molecular formula:

C25H23NO5SC_{25}H_{23}NO_5S

Its IUPAC name is 1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one. The molecular structure allows for various interactions within biological systems, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor for certain enzymes relevant to disease processes.

Antidiabetic Potential

Research indicates that compounds similar to this compound can inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an attractive target for type 2 diabetes treatment. Inhibitors of PTP1B have been shown to enhance insulin signaling and improve glucose homeostasis .

Neuroprotective Effects

The compound has also been investigated for its potential as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are key enzymes implicated in Alzheimer's disease. In vitro studies have demonstrated that similar compounds exhibit significant inhibitory activity against these enzymes, suggesting their potential use in treating neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Antidiabetic Activity The compound demonstrated significant inhibition of PTP1B, leading to improved insulin sensitivity in diabetic models .
Neuroprotective Activity Compounds similar to this quinoline derivative showed IC50 values of 5.90 μM for AChE and 6.76 μM for BuChE inhibition, indicating strong potential for Alzheimer's treatment .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura cross-coupling reaction, which allows for the construction of complex molecules under mild conditions .

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